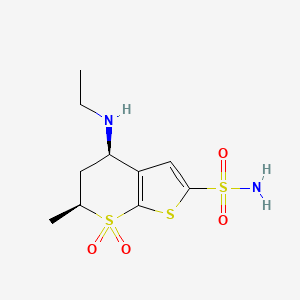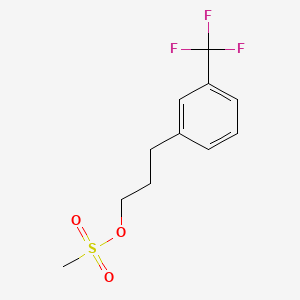
Fulvestrant Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fulvestrant Impurity 4 is a reference standard related to Fulvestrant, an estrogen receptor antagonist . The chemical name of Fulvestrant Impurity 4 is (8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-8,9,12,13,14,15,16,17-octahydro-11H-cyclopenta[a]phenanthren-17-yl acetate .
Synthesis Analysis
The synthesis of Fulvestrant and its impurities, including Impurity 4, can be analyzed using methods such as gas chromatography and high-performance liquid chromatography . These methods can quantify the levels of Fulvestrant and related impurities .Applications De Recherche Scientifique
Quantitative Estimation Techniques
Thirupathi Dongala et al. (2021) developed expedient methods to analyze both active and inactive ingredients and other impurities in Fulvestrant injections, employing gas chromatography and high-performance liquid chromatography (HPLC). This study aimed at quantifying the levels of Fulvestrant and related impurities using HPLC, with a focus on improving the analysis time and peak resolution. The methods demonstrated excellent intra- and inter-day precision and were validated according to current ICH guidelines, highlighting their suitability for quality control laboratories to estimate solvents and impurities in pharmaceutical products (Dongala et al., 2021).
Supercritical Fluid Chromatography for Quantitative Determination
Venkata Narasimha Rao Ganipisetty et al. (2015) introduced supercritical fluid (carbon dioxide) chromatographic methods validated for the quantitative assay determination of Fulvestrant and Azacitidine, focusing on separating Fulvestrant from six potential impurities. This study validated new methods for their intended purposes in line with current ICH guidelines, emphasizing their applicability in routine quality control testing and stability analysis. Such methods facilitate the rigorous assessment of impurities, including Fulvestrant Impurity 4, ensuring the pharmaceutical quality and compliance with regulatory standards (Ganipisetty et al., 2015).
Orientations Futures
The future directions for the study of Fulvestrant and its impurities, including Impurity 4, could involve further development and validation of analytical methods for their quantification . Additionally, more research could be conducted to understand the implications of these impurities on the safety and efficacy of Fulvestrant .
Propriétés
Numéro CAS |
1621885-82-2 |
|---|---|
Nom du produit |
Fulvestrant Impurity 4 |
Formule moléculaire |
C30H44O6S |
Poids moléculaire |
532.75 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



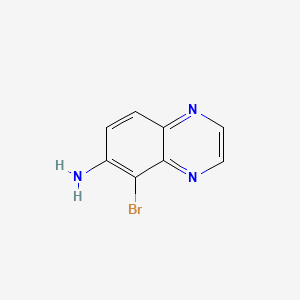
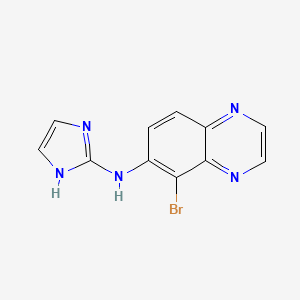
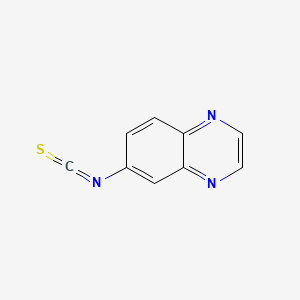
![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

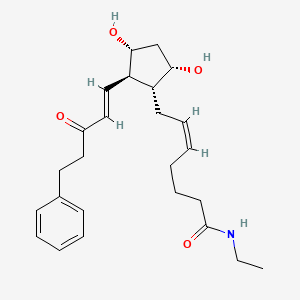

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)


